L-Prolylglycyl-L-prolylglycylglycine
Description
L-Prolylglycyl-L-prolylglycylglycine is a synthetic pentapeptide with the proposed sequence Pro-Gly-Pro-Gly-Gly. Proline’s cyclic side chain confers rigidity to peptide backbones, while glycine enhances flexibility due to its small size. This combination may influence conformational stability, biological activity, and solubility .
Properties
CAS No. |
407577-26-8 |
|---|---|
Molecular Formula |
C16H25N5O6 |
Molecular Weight |
383.40 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H25N5O6/c22-12(18-9-14(24)25)7-19-16(27)11-4-2-6-21(11)13(23)8-20-15(26)10-3-1-5-17-10/h10-11,17H,1-9H2,(H,18,22)(H,19,27)(H,20,26)(H,24,25)/t10-,11-/m0/s1 |
InChI Key |
HJTHJMMNLFXDRZ-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share structural or functional similarities with the target peptide:
Key Compounds and Their Properties
Structural and Functional Analysis
Glycylglycyl-L-prolylglycine (Gly-Gly-Pro-Gly)
- Sequence : Gly-Gly-Pro-Gly (tetrapeptide).
- Properties : Exhibits higher solubility (logP: -3.2) due to multiple glycines. The Pro residue stabilizes a polyproline II helix conformation, which is critical in collagen-like structures .
- Research : Used as a substrate for prolyl oligopeptidase in neurological studies .
L-Leucyl-L-prolylglycylglycine (Leu-Pro-Gly-Gly)
- Sequence : Leu-Pro-Gly-Gly (tetrapeptide).
- Properties : Leu introduces hydrophobicity (logP: -1.8), enabling interactions with lipid bilayers. This peptide is studied for its role in modulating ion channels .
Glycyl-L-proline (Gly-Pro)
- Sequence : Gly-Pro (dipeptide).
- Properties : A collagen degradation product; implicated in wound healing and anti-inflammatory responses. Its small size allows rapid tissue penetration .
L-Prolyl-L-alanylglycine (Pro-Ala-Gly)
- Sequence : Pro-Ala-Gly (tripeptide).
- Properties : The alanine spacer reduces steric hindrance, enhancing enzyme recognition. It is used in drug delivery systems for improved bioavailability .
L-Prolyl-L-prolyl-L-prolylglycyl-... (Pro-Pro-Pro-Gly-Arg-Arg)
- Sequence : Pro-Pro-Pro-Gly-Arg-Arg (hexapeptide).
- Properties : The triple Pro motif forms a rigid scaffold, while Arg residues enable cell membrane penetration. Investigated for gene delivery applications .
Q & A
Q. How can computational models complement experimental studies of this peptide’s dynamics?
- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with force fields like CHARMM36. Validate simulations against experimental CD or NMR data. Use docking software (AutoDock Vina) to predict receptor interactions, followed by experimental validation via mutagenesis .
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